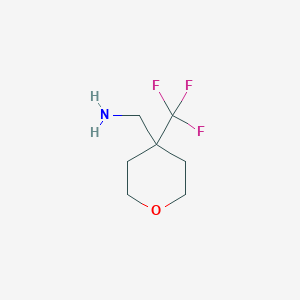
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine
Vue d'ensemble
Description
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine , also known as a derivative of tetrahydropyran, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
Chemical Formula : C14H18F3NO
Molecular Weight : 309.76 g/mol
CAS Number : 1380300-37-7
IUPAC Name : (4-(4-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and influence biological interactions with cellular targets.
The trifluoromethyl group in the compound plays a crucial role in modulating its biological activity. It enhances the compound's ability to interact with hydrophobic regions of proteins or cell membranes, potentially affecting enzyme activities and receptor interactions. Such modifications can lead to altered pharmacokinetic profiles and increased efficacy in therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyrans can inhibit bacterial growth, although specific data on this compound's efficacy is limited.
- Anticancer Properties : Some analogs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that tetrahydropyran derivatives may protect neuronal cells from oxidative stress.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of a related tetrahydropyran derivative on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
-
Neuroprotective Study :
- In vitro experiments demonstrated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress, highlighting its potential as a neuroprotective agent.
Research Findings
Recent investigations into the biological activity of this compound have emphasized its structural advantages for drug development:
- Lipophilicity Enhancement : The trifluoromethyl group significantly increases lipophilicity, which may enhance bioavailability and tissue penetration.
- Targeted Drug Design : The unique structure allows for modifications that can tailor the compound's activity towards specific biological targets, potentially leading to novel therapeutic agents.
Propriétés
IUPAC Name |
[4-(trifluoromethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(5-11)1-3-12-4-2-6/h1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODNUIZGZZGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















